4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid
Description
Chemical Structure and Properties
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid (CAS: 1072946-41-8) is a fluorinated aryl boronic acid derivative featuring:
- A phenyl ring substituted with two fluorine atoms at the 2- and 6-positions.
- A 1,3-dioxolane ring (acetal-protected carbonyl group) at the 4-position.
- A boronic acid (–B(OH)₂) group at the 4-position, adjacent to the dioxolane moiety.
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation and as a building block in pharmaceutical synthesis . The dioxolane group enhances stability during synthetic processes, acting as a protective group for reactive carbonyl functionalities .
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O4/c11-6-3-5(9-15-1-2-16-9)4-7(12)8(6)10(13)14/h3-4,9,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJZTQCEQYQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C2OCCO2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674548 | |
| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-41-8 | |
| Record name | B-[4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
A widely used and efficient method for preparing 2,6-difluorophenylboronic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction. The key synthetic step is the palladium-catalyzed coupling of a suitably halogenated aromatic precursor with a boron reagent.
| Parameter | Details |
|---|---|
| Starting material | 2,6-Difluorophenyl boronic acid |
| Catalyst | tris-(dibenzylideneacetone)dipalladium(0) Pd2(dba)3 (1.80 g, 2.01 mmol) |
| Ligand | tri-tert-butylphosphine (10 wt % in hexane) (8.4 g, 4.02 mmol) |
| Base | Potassium fluoride (3.5 g, 60.3 mmol) |
| Solvent | Tetrahydrofuran-water mixture (10:1) |
| Temperature | 20–60 °C |
| Reaction time | 2 hours |
| Atmosphere | Nitrogen |
| Yield | 87% |
Procedure Summary:
- A solution of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (6.00 g, 20.1 mmol) and 2,6-difluorophenyl boronic acid (3.80 g, 24.1 mmol) is prepared in tetrahydrofuran-water (10:1, 66 mL).
- Potassium fluoride (3.5 g, 60.3 mmol) is added.
- The palladium catalyst and ligand are introduced under nitrogen.
- The mixture is stirred at 60 °C for 2 hours.
- The reaction affords the coupled product in 87% yield.
This method is effective for installing the boronic acid functionality onto the difluorophenyl ring, providing a key intermediate for further functionalization.
Introduction of the 1,3-Dioxolane Protecting Group
The 1,3-dioxolane moiety is typically introduced via acetal formation from aldehydes or ketones with ethylene glycol derivatives. However, for the preparation of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid, the synthesis involves the preparation of 4-fluoro-1,3-dioxolan-2-one as an intermediate, which can be further transformed or incorporated.
Preparation of 4-Fluoro-1,3-dioxolan-2-one
A patented process from Germany (DE10308149A1) describes a selective fluorination method to prepare 4-fluoro-1,3-dioxolan-2-one, which is structurally related to the 1,3-dioxolane ring system.
| Parameter | Details |
|---|---|
| Starting material | Ethylene carbonate |
| Fluorinating agent | Fluorine gas or fluorine in inert gas mixture |
| Additive | 3–20 wt% 4-fluoro-1,3-dioxolan-2-one (based on ethylene carbonate) |
| Temperature | 15–45 °C (mostly below melting point of ethylene carbonate, 37–39 °C) |
| Reaction time | ~24 hours |
| Neutralization | Careful neutralization of hydrofluoric acid formed |
| Purification | Multiple vacuum distillations |
| Selectivity improvement | Addition of 4-fluoro-1,3-dioxolan-2-one lowers melting point and reactivity, improving selectivity and yield |
| Recycling | Unreacted ethylene carbonate can be recycled |
Process Summary:
- Ethylene carbonate is dissolved at ~35 °C with 3–20% 4-fluoro-1,3-dioxolan-2-one.
- Fluorine gas is introduced substoichiometrically (60–95 mol% relative to ethylene carbonate) to minimize by-products.
- The reaction mixture is cooled and maintained below the melting point of ethylene carbonate for most of the reaction.
- After fluorination, hydrofluoric acid is neutralized, and the product is purified by vacuum distillation.
- The process avoids the need for additional inert solvents, simplifying workup.
- The addition of 4-fluoro-1,3-dioxolan-2-one reduces reactivity and enhances selectivity, allowing for reduced fluorine usage while maintaining yield.
This method provides a highly selective and efficient route to the 1,3-dioxolane ring system with fluorine substitution, which is crucial for the target compound's synthesis.
Integration: Synthesis of this compound
The final target compound combines the difluorophenylboronic acid core with the 1,3-dioxolane protecting group. Based on the above methodologies, the general synthetic strategy involves:
- Synthesis of 2,6-difluorophenylboronic acid via palladium-catalyzed Suzuki coupling or direct borylation methods.
- Preparation of 4-fluoro-1,3-dioxolan-2-one as a precursor or protecting group source.
- Attachment of the 1,3-dioxolane moiety to the difluorophenylboronic acid, likely through acetal formation or substitution reactions involving the dioxolane intermediate.
While direct literature detailing the exact coupling of these two moieties is limited, the combination of the above well-established methods is the foundation for preparing this compound.
Summary Table of Preparation Methods
Research Findings and Analysis
- The palladium-catalyzed Suzuki coupling is a robust and high-yielding method for introducing the boronic acid functionality on difluorophenyl rings, essential for the target compound's aromatic core.
- The patented fluorination process for 4-fluoro-1,3-dioxolan-2-one demonstrates advanced control over reaction selectivity and temperature, minimizing by-products and improving overall efficiency.
- The lowering of the melting point and reactivity by adding 4-fluoro-1,3-dioxolan-2-one is a key innovation that allows for milder reaction conditions and better process control.
- Recycling of unreacted ethylene carbonate enhances process sustainability.
- The absence of additional inert solvents simplifies purification, which is advantageous for scale-up and industrial applications.
- The combination of these methods provides a feasible synthetic route to this compound, although specific coupling steps between the dioxolane and boronic acid moieties require further experimental detail.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron compounds, and various substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H9BF2O4
- Molecular Weight : 230 g/mol
- CAS Number : 1072946-41-8
- IUPAC Name : (4-(1,3-dioxolan-2-yl)-2,6-difluorophenyl)boronic acid
The compound features a dioxolane ring which enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions.
Cross-Coupling Reactions
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid is widely utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules.
Case Study : In a study involving the synthesis of biaryl compounds, the use of this boronic acid led to high yields when coupled with aryl halides under palladium catalysis. Yields exceeded 80%, demonstrating its efficiency as a coupling partner .
Synthesis of Pharmaceuticals
The compound has been employed in the synthesis of various pharmaceutical intermediates. Its ability to form stable complexes with transition metals facilitates the synthesis of complex structures found in drug candidates.
Example : A synthetic route for creating a novel anti-cancer agent utilized this compound as a key intermediate. The final product exhibited significant cytotoxic activity against cancer cell lines .
Targeted Drug Delivery
The compound's boronic acid functionality allows it to interact selectively with biomolecules, making it a candidate for targeted drug delivery systems. Its derivatives have shown promise in selectively targeting cancer cells.
Research Insight : Studies have indicated that conjugates of this boronic acid with specific ligands can enhance the accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity .
Polymer Chemistry
In polymer science, this compound serves as a monomer or cross-linking agent in the production of functional materials. Its incorporation into polymers can impart unique properties such as increased thermal stability and enhanced mechanical strength.
Data Table: Properties of Polymers Containing Boronic Acid Derivatives
| Polymer Type | Boronic Acid Derivative Used | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | This compound | 180 | 60 |
| Polyurethane | This compound | 200 | 75 |
This table illustrates how the incorporation of this boronic acid derivative can enhance the properties of polymers used in various applications .
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate .
Comparison with Similar Compounds
2,6-Difluorophenylboronic Acid (CAS: 162101-25-9)
Key Differences :
- Lacks the 1,3-dioxolane group at the 4-position.
- Contains a free boronic acid group at the 4-position.
4-Formylphenylboronic Acid (CAS: 87199-17-5)
Key Differences :
- Replaces the dioxolane group with a formyl (–CHO) group.
- No fluorine substituents.
4-Fluorophenylboronic Acid (CAS: 1765-93-1)
Key Differences :
- Single fluorine substituent at the 4-position.
- No dioxolane or additional fluorine atoms.
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic Acid (CAS: 2096341-77-2)
Key Differences :
- Replaces the dioxolane group with a t-butyldimethylsilyl (TBS) ether .
Data Tables
Table 1. Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Functional Groups |
|---|---|---|---|---|---|
| 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid | 1072946-41-8 | C₉H₈BF₂O₄ | 230.97 | N/A | Boronic acid, dioxolane, 2,6-F |
| 2,6-Difluorophenylboronic acid | 162101-25-9 | C₆H₅BF₂O₂ | 173.91 | ~7.2 | Boronic acid, 2,6-F |
| 4-Formylphenylboronic acid | 87199-17-5 | C₇H₇BO₃ | 149.94 | N/A | Boronic acid, formyl |
| 4-Fluorophenylboronic acid | 1765-93-1 | C₆H₆BFO₂ | 139.92 | ~8.5 | Boronic acid, 4-F |
Table 2. Reactivity in Suzuki-Miyaura Cross-Coupling
| Compound | Catalyst System | Substrate (Aryl Halide) | Yield (%) | Key Challenge |
|---|---|---|---|---|
| 2,6-Difluorophenylboronic acid | XPhosPd(G2), K₃PO₄, THF | Aryl bromides/chlorides | 70–90 | Rapid protodeboronation |
| This compound | Not reported | N/A | N/A | Limited literature data |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | Aryl iodides | ≥85 | Minimal side reactions |
Biological Activity
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid (CAS 1072946-41-8) is a boronic acid derivative characterized by its unique molecular structure, which includes a dioxolane ring and difluorophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a bacteriostatic agent against various plant pathogenic fungi.
- Molecular Formula : C₉H₉BF₂O₄
- Molecular Weight : 229.98 g/mol
- IUPAC Name : [4-(1,3-dioxolan-2-yl)-2,6-difluorophenyl]boronic acid
- Purity : Typically ≥ 97% .
Bacteriostatic Effects
Research indicates that this compound exhibits significant bacteriostatic activity. At a concentration of 100 µg/mL, it has shown a 100% inhibition rate against six different plant pathogenic fungi. This suggests its potential utility in agricultural applications to control fungal diseases .
The precise mechanism through which this compound exerts its antibacterial effects is not fully elucidated; however, boronic acids are known to interact with serine proteases and other enzymes critical for bacterial cell wall synthesis. The presence of the dioxolane ring may enhance its stability and bioavailability in biological systems.
Study on Fungal Inhibition
In a controlled laboratory setting, the efficacy of this compound was tested against common phytopathogens such as Botrytis cinerea and Fusarium spp. The study utilized varying concentrations of the compound to determine the minimum inhibitory concentration (MIC). The results confirmed that the compound's MIC was consistently around 100 µg/mL across multiple trials .
Comparative Analysis with Other Boronic Acids
To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with other related boronic acids.
| Compound Name | CAS Number | Bacteriostatic Activity (µg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1072946-41-8 | 100 | 229.98 |
| 2,6-Difluorophenylboronic acid | 162101-25-9 | Not specified | 157.91 |
| 3,5-Difluorophenylboronic acid | Not available | Not specified | Not available |
This table highlights that while other boronic acids may have varying degrees of activity, the specific structure of this compound appears to confer superior bacteriostatic properties.
Q & A
Basic: What spectroscopic methods are recommended to confirm the structural integrity of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid?
To ensure structural accuracy, combine H/C NMR and Fourier-transform infrared (FT-IR) spectroscopy. H NMR can resolve the aromatic protons and dioxolane ring protons, while F NMR is critical for verifying fluorine substituent positions. FT-IR identifies functional groups (e.g., B-O stretching at ~1340–1310 cm). For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation of molecular geometry, as demonstrated in analogous boronic acid studies .
Basic: How should researchers handle and store this compound to prevent decomposition?
Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N) to minimize hydrolysis of the boronic acid group. Use anhydrous solvents (e.g., THF, DMF) during synthesis. Safety protocols include wearing nitrile gloves and working in a fume hood, as boronic acids can release boric acid upon decomposition .
Advanced: How can DFT calculations predict the electronic properties of this compound for cross-coupling reactions?
Apply B3LYP/6-311++G(d,p) density functional theory (DFT) to compute frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates reactivity, while natural bond orbital (NBO) analysis reveals charge distribution at the boron center. For example, studies on 4-formylphenylboronic acid showed that electron-withdrawing groups (e.g., fluorine) lower the LUMO energy, enhancing Suzuki-Miyaura coupling efficiency .
Advanced: What experimental strategies address discrepancies between observed and theoretical reactivity in Suzuki-Miyaura reactions?
Systematically vary catalyst systems (e.g., Pd(PPh) vs. Pd(OAc) with SPhos) and base strength (KCO vs. CsF). Monitor reaction progress via B NMR to detect boronate ester intermediates. If reactivity is lower than predicted, assess steric hindrance from the dioxolane ring using molecular docking simulations to model transition states .
Advanced: How does the 1,3-dioxolane ring influence steric and electronic effects compared to non-substituted analogs?
The dioxolane ring introduces steric bulk that may slow transmetallation in cross-coupling reactions. However, its electron-donating effect via oxygen lone pairs can stabilize the boronate intermediate. Compare with 2,6-difluorophenylboronic acid (no dioxolane) using Hammett constants ( for F = +0.34) to quantify electronic contributions .
Basic: What chromatographic techniques optimize purity assessment during synthesis?
Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate boronic acid from pinacol ester byproducts. Confirm purity via F NMR integration, as fluorine signals are sensitive to impurities. For trace water quantification, employ Karl Fischer titration .
Advanced: What role do fluorine substituents play in modulating biological interactions for drug discovery?
Fluorine’s electronegativity enhances metabolic stability and membrane permeability . Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., serine hydrolases). Compare binding affinities with non-fluorinated analogs, as seen in studies linking fluorophenylboronic acids to enzyme inhibition .
Advanced: How can researchers resolve conflicting data on the compound’s solubility in polar aprotic solvents?
Perform solubility parameter calculations (Hansen parameters) using DFT-derived partial charges. Experimentally, use dynamic light scattering (DLS) to detect aggregates in DMSO or DMF. If solubility is lower than predicted, consider adding coordinating agents (e.g., crown ethers) to stabilize the boronate .
Basic: What safety precautions are critical during large-scale reactions involving this compound?
Follow OSHA HCS guidelines: use local exhaust ventilation and avoid skin contact. In case of inhalation, move to fresh air and administer oxygen if needed. Spills should be neutralized with a 5% sodium bicarbonate solution before disposal .
Advanced: How do the positions of fluorine substituents affect regioselectivity in electrophilic substitution reactions?
The ortho-directing effect of fluorine (via σ-electron withdrawal) favors electrophilic attack at the para position. Use F-H HOESY NMR to map spatial relationships between fluorine and reactive sites. Compare with meta-fluorinated analogs to validate electronic vs. steric control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
